molecular formula C20H22N4O B3183329 Mephetyl tetrazole CAS No. 916923-10-9

Mephetyl tetrazole

Cat. No. B3183329
CAS RN: 916923-10-9
M. Wt: 334.4 g/mol
InChI Key: VREPWWBWXVLSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mephetyl Tetrazole is a potent and selective Kv1.5 potassium channel blocker . It has the empirical formula C20H22N4O and a molecular weight of 334.41 . The compound is used in laboratory chemicals and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of Mephetyl Tetrazole is represented by the SMILES string COc1ccc (CCn2nnnc2C3 (CC3)c4ccc (C)cc4)cc1 . This indicates the presence of a methoxyphenyl group, a tetrazole group, and a tolylcyclopropyl group in its structure .


Physical And Chemical Properties Analysis

Mephetyl Tetrazole is an oil with a pale yellow color . It is soluble in DMSO at concentrations greater than 5 mg/mL . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry

Mephetyl tetrazole derivatives exhibit promising pharmacological properties. Researchers have explored their potential as antibacterial agents, anti-inflammatory compounds, and even anticancer drugs . The tetrazolyl functional group, akin to carboxylic acids, provides a unique nitrogen-rich scaffold for drug design.

Future Directions

While specific future directions for Mephetyl Tetrazole are not available in the search results, it’s worth noting that tetrazole derivatives are being actively studied and are in various stages of clinical trials . They have recently been approved for use as pharmaceuticals . This suggests that Mephetyl Tetrazole and other tetrazole derivatives may have promising applications in the future.

properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-3-7-17(8-4-15)20(12-13-20)19-21-22-23-24(19)14-11-16-5-9-18(25-2)10-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREPWWBWXVLSEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C3=NN=NN3CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017558
Record name 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mephetyl tetrazole

CAS RN

916923-10-9
Record name 1-[2-(4-methoxyphenyl)ethyl]-5-[1-(4-methylphenyl)cyclopropyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mephetyl tetrazole
Reactant of Route 2
Reactant of Route 2
Mephetyl tetrazole
Reactant of Route 3
Reactant of Route 3
Mephetyl tetrazole
Reactant of Route 4
Reactant of Route 4
Mephetyl tetrazole
Reactant of Route 5
Mephetyl tetrazole
Reactant of Route 6
Mephetyl tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.